molecular formula C13H9IN2O2S B572889 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-94-1

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B572889
M. Wt: 384.191
InChI Key: WXBJXZNURXJKAE-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C13H9IN2O2S . It is a halogenated heterocycle .


Molecular Structure Analysis

The molecular weight of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is 384.19 . The SMILES string representation is Ic1cnc2n(ccc2c1)S(=O)(=O)c3ccccc3 .


Physical And Chemical Properties Analysis

The predicted boiling point of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is 529.9±53.0 °C and its predicted density is 1.83±0.1 g/cm3 . The compound is solid in form .

Scientific Research Applications

Cycloaddition Reactions in Synthesis

The compound has been utilized in cycloaddition reactions to synthesize novel classes of compounds such as triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions exhibit good yields and regioselectivity, highlighting the versatility of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine derivatives in synthetic chemistry (Gao & Lam, 2008).

Anticancer Activity

Research into pyrrolyl-pyridine derivatives, which include structures related to 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine, has shown significant anticancer activity against human cervical and breast cancer cell lines. This suggests that modifications of the core structure could lead to potent anticancer agents (Mallisetty et al., 2023).

Antimalarial Activity

Pyrazolopyridine-sulfonamide derivatives, structurally related to 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine, have been synthesized and shown to exhibit activity against Plasmodium falciparum. These findings indicate potential applications in developing new antimalarial therapies (Silva et al., 2016).

Synthesis of Aromatic Sulfonamide Derivatives

The compound serves as a precursor in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. These derivatives have been synthesized using efficient catalytic systems, contributing to advancements in the field of medicinal chemistry (Khashi et al., 2014).

Green Chemical Synthesis

A green chemical process has been developed for the synthesis of 2-benzenesulfonylpyridine, a derivative of the compound . This methodology emphasizes environmental friendliness and efficiency in producing key intermediates for pharmaceutical applications (Trankle & Kopach, 2007).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBJXZNURXJKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679133
Record name 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1227268-94-1
Record name 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Iodo-1H-pyrrolo[2,3-b]pyridine (24, 0.521 g, 2.13 mmol), tetra-N-butylammonium bromide (0.0689 g, 0.214 mmol), and 5.00 M sodium hydroxide in water (5.50 mL, 0.0275 mol) were combined in a round bottom flask. Benzenesulfonyl chloride (28, 0.327 mL, 2.56 mmol) in 5.0 mL of tetrahydrofuran was added dropwise at room temperature. The reaction was stirred at room temperature overnight and the two layers were separated. The aqueous layer was washed with ethyl acetate and the combined organic layers were washed with 1M aqueous sodium bicarbonate followed by water. The organic layer was washed with brine and dried over anhydrous sodium sulfate, then filtered and the filtrate concentrated. The crude material was purified by silica gel flash chromatography eluting with ethyl acetate and dichloromethane. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound (29, 0.702 g).
Quantity
0.521 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0.0689 g
Type
catalyst
Reaction Step One
Quantity
0.327 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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